3-Chloro-3-fluoropentane-2,4-dione
Overview
Description
3-Chloro-3-fluoropentane-2,4-dione: is an organic compound with the molecular formula C5H6ClFO2 It is a derivative of 2,4-pentanedione, where the hydrogen atoms at the 3-position are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-fluoropentane-2,4-dione typically involves the halogenation of 2,4-pentanedione. One common method is the reaction of 2,4-pentanedione with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to handle the reactive halogen gases. The process parameters such as temperature, pressure, and reaction time are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-3-fluoropentane-2,4-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds to form larger molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 3-Chloro-3-fluoropentane-2,4-dione is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with improved efficacy and reduced side effects. Its unique chemical properties make it a valuable intermediate in the synthesis of bioactive molecules.
Industry: In the materials science industry, this compound can be used to produce advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-3-fluoropentane-2,4-dione depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
3-Chloro-2,4-pentanedione: Similar in structure but lacks the fluorine atom.
3-Fluoro-2,4-pentanedione: Similar in structure but lacks the chlorine atom.
2,4-Pentanedione: The parent compound without any halogen substitutions.
Uniqueness: 3-Chloro-3-fluoropentane-2,4-dione is unique due to the presence of both chlorine and fluorine atoms at the 3-position. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-chloro-3-fluoropentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFO2/c1-3(8)5(6,7)4(2)9/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCQFLCZCGRTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446708 | |
Record name | 3-Chloro-3-fluoropentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135664-28-7 | |
Record name | 3-Chloro-3-fluoropentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60446708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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